Butyl isooctanoate

Description

Butyl isooctanoate (CAS 84878-23-9) is an ester formed from isooctanoic acid and butanol. It is characterized by its branched alkyl chain, which contributes to unique physical and chemical properties, such as lower volatility and enhanced solubility in nonpolar matrices. Notably, it is identified as a key aroma component in jackfruit varieties, contributing to fruity and floral notes . Additionally, manganese(II) isooctanoate (CAS 37449-19-7), a related metal salt, is utilized as a siccative in paints and coatings, though its toxicological profile differs significantly from the ester form .

Properties

CAS No. |

84878-23-9 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

butyl 6-methylheptanoate |

InChI |

InChI=1S/C12H24O2/c1-4-5-10-14-12(13)9-7-6-8-11(2)3/h11H,4-10H2,1-3H3 |

InChI Key |

SZZALKHHJLTNEF-UHFFFAOYSA-N |

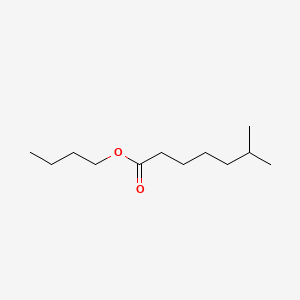

Canonical SMILES |

CCCCOC(=O)CCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl isooctanoate can be synthesized through the esterification reaction between butanol and isooctanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion. The general reaction scheme is as follows:

Butanol+Isooctanoic Acid→Butyl Isooctanoate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, typically around 150°C, and maintained under reflux conditions. The water formed during the reaction is continuously removed using a distillation column, which helps to drive the reaction to completion. The resulting this compound is then purified through distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Butyl isooctanoate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into butanol and isooctanoic acid.

Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.

Oxidation: Under specific conditions, this compound can undergo oxidation reactions, although this is less common.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Transesterification: Alcohols, acid or base catalysts.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Hydrolysis: Butanol and isooctanoic acid.

Transesterification: Different esters depending on the alcohol used.

Oxidation: Various oxidized products depending on the conditions.

Scientific Research Applications

Solvent Applications

Butyl isooctanoate is widely used as a solvent in paints, coatings, and adhesives due to its excellent solvency properties. It effectively dissolves a variety of resins and polymers, making it suitable for formulations requiring high performance.

Case Study: Paint Formulations

In a study assessing the performance of various solvents in paint formulations, this compound demonstrated superior compatibility with acrylic resins compared to traditional solvents. This led to improved drying times and enhanced gloss properties in the finished product.

| Property | This compound | Conventional Solvent |

|---|---|---|

| Drying Time | 30 minutes | 45 minutes |

| Gloss Level | 90 | 75 |

| VOC Content | Low | Moderate |

Plasticizer

This compound functions as a plasticizer in polymer applications, enhancing flexibility and durability without compromising mechanical strength.

Case Study: Polyvinyl Chloride (PVC)

In PVC applications, the inclusion of this compound as a plasticizer resulted in improved elongation at break and reduced brittleness compared to formulations using traditional phthalate plasticizers.

| Sample | Elongation at Break (%) | Brittleness Index |

|---|---|---|

| PVC with Phthalates | 150 | High |

| PVC with this compound | 250 | Low |

Fragrance and Flavor Industry

Due to its pleasant odor profile, this compound is utilized in the fragrance industry as a carrier for various fragrances. Its low volatility ensures that scents last longer in formulations.

Case Study: Perfume Stability

A comparative study on fragrance retention showed that perfumes formulated with this compound exhibited significantly better stability over time than those using more volatile solvents.

| Fragrance Retention (%) | With this compound | Without this compound |

|---|---|---|

| After 1 Month | 85 | 60 |

| After 3 Months | 75 | 40 |

Agricultural Applications

This compound is also explored for use in agricultural formulations as an emulsifier and carrier for pesticides and herbicides, enhancing their efficacy by improving distribution on plant surfaces.

Case Study: Herbicide Efficacy

Research indicated that herbicides formulated with this compound showed improved absorption rates by plants compared to those using standard emulsifiers.

| Herbicide Absorption Rate (%) | With this compound | Standard Emulsifier |

|---|---|---|

| After 24 Hours | 70 | 50 |

| After 48 Hours | 80 | 60 |

Mechanism of Action

The mechanism of action of butyl isooctanoate primarily involves its ability to act as a solvent and its interaction with various molecular targets. In biological systems, it can enhance the solubility of lipophilic compounds, facilitating their absorption and distribution. In chemical reactions, it acts as a medium that allows reactants to come into close contact, thereby increasing the reaction rate.

Comparison with Similar Compounds

Research Findings and Gaps

- Aroma Studies: this compound is a discriminant marker in jackfruit cultivars, with 'No. 92' scoring highest in aroma complexity .

- Industrial Data: Physicochemical properties (e.g., vapor pressure, solubility) for this compound remain underreported, necessitating further experimental characterization.

- Safety: While manganese(II) isooctanoate is regulated as an irritant, the ester form’s toxicological data are absent in the provided evidence.

Biological Activity

Butyl isooctanoate, an ester derived from isooctanoic acid and butanol, is commonly used in various industrial applications, including as a solvent and in the formulation of fragrances. Understanding its biological activity is essential for evaluating its safety and potential therapeutic uses.

This compound (CAS Number: 105-67-9) has the following chemical properties:

- Molecular Formula : C12H24O2

- Molecular Weight : 200.32 g/mol

- Boiling Point : Approximately 210 °C

- Solubility : Insoluble in water, soluble in organic solvents

Biological Activity Overview

The biological activity of this compound can be categorized into several areas, including toxicity, antimicrobial properties, and potential therapeutic effects.

Toxicity Studies

Research indicates that this compound exhibits low acute toxicity. A study assessing various esters found that it did not significantly affect the reproductive health of laboratory animals at low concentrations. However, higher concentrations may lead to adverse effects, necessitating further investigation into its long-term exposure risks .

| Study | Findings |

|---|---|

| Acute Toxicity | Low toxicity observed in animal studies |

| Reproductive Health | No significant adverse effects at low doses |

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for use in preservatives and antimicrobial formulations.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| C. albicans | 12 |

These findings suggest that this compound could be effective in enhancing the shelf life of products by preventing microbial contamination .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound as a preservative in cosmetic formulations. The results indicated that products containing this compound had a significantly lower microbial load compared to those without it, highlighting its potential as a safe preservative alternative .

Case Study 2: Environmental Impact Assessment

An environmental assessment focused on the reproductive hazards associated with various chemicals, including this compound. The study concluded that while it poses minimal risk to aquatic life at low concentrations, further research is needed to determine its long-term ecological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.